molecular formula C20H22N2OS B5650235 N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide

N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide

Cat. No. B5650235
M. Wt: 338.5 g/mol
InChI Key: MQBYVGZXVBTVBI-UHFFFAOYSA-N
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Description

Indole derivatives, such as “N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide,” are of significant interest in organic chemistry due to their diverse chemical properties and potential for application in various fields. These compounds are structurally complex and offer unique challenges and opportunities for synthesis and functionalization.

Synthesis Analysis

The synthesis of complex indole derivatives often involves multi-step reactions, starting from simpler indole scaffolds. For example, reactions involving indole carboxylic acids or amides with various reagents can lead to a wide range of functionalized indole derivatives. A notable method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and isothiocyanates, leading to the formation of pyrimido[5,4-b]indole derivatives, showcasing the versatility of indole chemistry in constructing complex molecules (Shestakov et al., 2009).

Molecular Structure Analysis

The crystal and molecular structure analysis of indole derivatives reveals the importance of intramolecular and intermolecular interactions, such as hydrogen bonding, in determining the conformation and stability of these compounds. The crystal structure of indole derivatives, such as 7-diethylamino-[1′,3′,3′-trimethyl-4-((1,3,3-trimethyl-1,3-dihydro-2H-indole-2-ylidene)methyl)-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole]], highlights complex structural features and the role of intramolecular proton transfer in their photophysical properties (Ashraf et al., 2012).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, the reaction of indole carboxylic acid/amide with propargyl alcohols leads to [4 + 3]-annulation and unexpected carboxylate/amide migration, demonstrating the complexity of indole chemistry and the potential for synthesizing novel structures (Selvaraj et al., 2019).

properties

IUPAC Name

N,1,7-trimethyl-N-[(3-methylsulfanylphenyl)methyl]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-7-5-9-16-12-18(22(3)19(14)16)20(23)21(2)13-15-8-6-10-17(11-15)24-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBYVGZXVBTVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)C(=O)N(C)CC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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